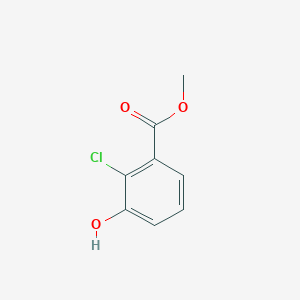

Methyl 2-chloro-3-hydroxybenzoate

Overview

Description

“Methyl 2-chloro-3-hydroxybenzoate” is a chemical compound. It is a derivative of benzoic acid, which is esterified with a methyl group and para-substituted with a hydroxyl group .

Synthesis Analysis

The synthesis of “this compound” involves a reaction with 2-iodopropane in the presence of cesium carbonate in dimethylformamide (DMF). The reaction mixture is heated at room temperature for 16 hours .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H7ClO3. The InChI code is 1S/C8H7ClO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3 and the InChI key is MVXSDDGVZSEOIS-UHFFFAOYSA-N .

Chemical Reactions Analysis

“this compound” can undergo a reaction with 2-iodopropane in the presence of cesium carbonate in dimethylformamide (DMF). The reaction mixture is heated at room temperature for 16 hours .

Physical And Chemical Properties Analysis

“this compound” is a colorless to white to yellow liquid or semi-solid or solid. It has a molecular weight of 186.59 g/mol. It should be stored in a sealed container in a dry, room temperature environment .

Scientific Research Applications

Synthesis in Pharmaceutical Compounds

Methyl 2-chloro-3-hydroxybenzoate is used as a starting material in the synthesis of pharmaceutical compounds. For instance, Girard et al. (1996) reported its use in synthesizing α-amino-β-hydroxy acids of vancomycin (Girard, Greck, Ferroud, & Genêt, 1996).

Role in Cosmetic and Food Preservation

A study by Sharfalddin et al. (2020) described methyl 4-hydroxybenzoate, a closely related compound, as an antimicrobial agent used in cosmetics and as a food preservative. This suggests potential similar applications for this compound (Sharfalddin et al., 2020).

Antibiotic Biosynthesis

Becker (1984) highlighted its relevance in antibiotic biosynthesis, particularly in creating chlorinated analogues of 3-amino-5-hydroxybenzoic acid, crucial for several antibiotics (Becker, 1984).

Bioremediation and Environmental Impact

Loffler et al. (1996) investigated Desulfitobacterium chlororespirans Co23, which can use 3-chloro-4-hydroxybenzoate, a compound similar to this compound, for growth. This demonstrates the compound's potential role in bioremediation processes (Loffler, Sanford, & Tiedje, 1996).

Photodegradation in Environmental Contaminants

Gmurek et al. (2015) conducted studies on the photodegradation of parabens, including derivatives similar to this compound, in environmental contaminants. This could suggest its environmental stability and behavior under various conditions (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Use in Biological and Chemical Analysis

Ye et al. (2008) developed methods for detecting parabens, including compounds structurally similar to this compound, in human milk, indicating its utility in biological and chemical analysis (Ye, Bishop, Needham, & Calafat, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 2-chloro-3-hydroxybenzoate is a compound that primarily targets the benzylic position . The benzylic position is a specific location on an organic molecule that is directly adjacent to an aromatic system, such as a benzene ring . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

The interaction of this compound with its targets involves a series of chemical reactions. These reactions include free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, a succinimidyl radical is formed, which then removes a hydrogen atom to form succinimide . This process continues, leading to a series of changes in the molecular structure of the compound .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the metabolism of aromatic compounds . The compound’s interactions at the benzylic position can lead to changes in these pathways, resulting in various downstream effects .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have certain bioavailability characteristics .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interactions with its primary targets and the subsequent changes in biochemical pathways . These effects can include changes in the structure and function of molecules at the benzylic position .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with its targets . .

properties

IUPAC Name |

methyl 2-chloro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREOJHHAAXRYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738305 | |

| Record name | Methyl 2-chloro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1125632-11-2 | |

| Record name | Methyl 2-chloro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)

![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1403990.png)

![5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1403991.png)

![Spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1403994.png)

![6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403998.png)

![5,7-Dichloropyrido[3,4-B]pyrazine](/img/structure/B1403999.png)

![5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane](/img/structure/B1404003.png)

![Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1404007.png)